Antiproliferative Potency in Colorectal & Lung Cancer
A closely related trimethoxy-substituted N-benzimidazole carboxamide analog (Compound 43) exhibited potent antiproliferative activity against HCT116 and H460 cancer cell lines. Its performance is comparable to another potent analog (Compound 40) in HCT116 cells but shows a distinct potency shift in H460 cells, highlighting the influence of subtle N-substituent changes on cell-line specific activity [1]. The target compound shares the same 3,4,5-trimethoxybenzamide pharmacophore as Compound 43.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | N/A (Data for analog Compound 43: IC50 ≈ 0.6 µM on HCT116; IC50 ≈ 0.4 µM on H460) [1] |
| Comparator Or Baseline | Compound 40 (unsubstituted, isobutyl side chain): IC50 ≈ 0.6 µM on HCT116; IC50 ≈ 2.5 µM on H460 [1] |
| Quantified Difference | Similar potency on HCT116 (≈ 0.6 µM); ~6.25-fold higher potency on H460 (0.4 µM vs. 2.5 µM) [1] |
| Conditions | In vitro antiproliferative assay on human colorectal (HCT116) and lung (H460) carcinoma cell lines [1] |
Why This Matters
This data suggests that the trimethoxy substitution pattern, which the target compound possesses, can confer significantly higher potency in specific cancer models (e.g., H460 lung cancer) compared to analogs with different N-substituents, making it a more attractive lead candidate for lung cancer research.
- [1] Bec, A., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1327-1339. View Source
